4-Fluoro-N-methyl-benzenebutanamine
Description
4-Fluoro-N-methyl-benzenebutanamine is a substituted benzylamine derivative with a fluorine atom at the para position of the benzene ring, an N-methyl group, and a butanamine chain. Its structure consists of a benzene core linked to a four-carbon aliphatic chain terminating in a methyl-substituted amine group.
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h5-8,13H,2-4,9H2,1H3 |
InChI Key |
BGRUPUJRFFEWNX-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 4-Fluoro-N-methyl-benzenebutanamine can be contextualized through comparisons with the following analogs:
(a) N-(4-Fluorobenzyl)-1-(trifluoromethoxy)-2-butanamine
- Substituents : 4-Fluoro, trifluoromethoxy, butanamine.
- Key Features: The trifluoromethoxy group increases electron deficiency and metabolic stability compared to methoxy or hydroxy groups.
- Molecular Weight : 265.25 g/mol.
(b) N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine
- Substituents : 4-Bromo, 3-fluoro, cyclobutylamine.
- Key Features: Bromine’s larger atomic radius and lipophilicity may enhance receptor binding affinity but reduce solubility.
- Molecular Weight : 270.16 g/mol.
(c) 3′-Fluoro-4-dimethylaminoazobenzene
- Substituents: 3′-Fluoro, dimethylaminoazo.
- Key Features: This azo dye derivative exhibits high carcinogenic activity in rats, with 3′-fluoro substitution doubling potency compared to the parent compound. Activity correlates with protein-bound dye levels in hepatic tissues .
- Molecular Weight : 242.27 g/mol.
(d) 4-Formylmonomethylaminoazobenzene
- Substituents: Formyl, monomethylaminoazo.
- Key Features: A metabolite of 4-dimethylaminoazobenzene, this compound shows low carcinogenicity, highlighting the critical role of substituent electronic properties in bioactivity .
Table 1: Comparative Analysis of Selected Compounds
Key Observations:
Halogen Effects: Fluorine at the para position (e.g., 4′-fluoro-4-dimethylaminoazobenzene) enhances carcinogenicity compared to non-halogenated analogs, likely due to increased electrophilicity and protein-binding capacity . Bromine substitution () may improve binding affinity but reduce metabolic stability due to its size and susceptibility to enzymatic cleavage.
Azo vs. Benzenebutanamine Scaffolds: Azo dyes () exhibit carcinogenicity linked to hepatic protein binding, whereas benzenebutanamine derivatives () are typically explored for therapeutic applications, emphasizing divergent biological roles despite structural similarities.
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